molecular formula C15H12N2O7 B1682943 Thalidomide-O-COOH CAS No. 1061605-21-7

Thalidomide-O-COOH

Cat. No.: B1682943
CAS No.: 1061605-21-7
M. Wt: 332.26 g/mol
InChI Key: ZVWIXIGBWIEDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-COOH (Cereblon ligand 3) is a modified derivative of thalidomide, featuring a carboxylic acid (-COOH) group introduced via an oxygen linker. Its molecular formula is C₁₅H₁₂N₂O₇, with a molecular weight of 332.26 g/mol . This compound serves as a critical ligand for recruiting Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, in proteolysis-targeting chimeras (PROTACs). By connecting to target protein ligands via a linker, this compound enables the degradation of disease-associated proteins through the ubiquitin-proteasome system .

Key properties:

  • Storage: 2–8°C under nitrogen .
  • Purity: ≥95% (commercial suppliers) .
  • Applications: PROTAC development, targeted protein degradation research .

Preparation Methods

Synthetic Strategies for Thalidomide-O-COOH

Nucleophilic Substitution at the 4-O-Position

The 4-O-position of thalidomide’s isoindole ring is a key site for introducing functional groups. This compound is synthesized via nucleophilic substitution using bromoacetic acid or its protected derivatives.

Procedure ():

  • Activation of Thalidomide : Thalidomide is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to deprotonate the 4-hydroxyl group.
  • Alkylation : Bromoacetic acid (or tert-butyl bromoacetate for protection) is added, yielding 4-O-(carboxymethyl)thalidomide.
  • Deprotection : If a tert-butyl ester is used, acidic hydrolysis (e.g., trifluoroacetic acid) converts the ester to a carboxylic acid.

Key Data :

Reagent Solvent Temperature Yield Source
Bromoacetic acid DMF 60°C 68%
tert-Butyl bromoacetate DMSO 80°C 72%

This method prioritizes regioselectivity but requires careful control of stoichiometry to avoid over-alkylation.

One-Pot Synthesis via Phthaloyl Anhydride Intermediate

Adapting patents for thalidomide synthesis (), this compound can be prepared in a single pot by modifying glutamine derivatives.

Procedure ():

  • Condensation : L-Glutamine reacts with phthalic anhydride in toluene with triethylamine, forming a phthaloyl intermediate.
  • Etherification : Sodium hydride and ethyl bromoacetate are introduced to append the ethoxyacetic acid group.
  • Cyclization and Hydrolysis : Acetic anhydride facilitates cyclization, followed by saponification to yield the carboxylic acid.

Key Data :

Step Conditions Intermediate Yield Final Yield Source
Phthaloylation Toluene, 110°C 85% -
Etherification DMF, NaH, 0°C 78% -
Cyclization Acetic anhydride, 50°C - 62%

This approach reduces intermediate isolation but demands precise temperature control during cyclization.

Asymmetric Synthesis for Stereochemical Control

Introducing substituents at the 4-position while preserving stereochemistry is critical. A method leveraging pyroglutamic acid precursors ensures configurational stability ().

Procedure ():

  • Epimerization : (2R,3R)-pyroglutamic acid reacts with phthalic anhydride, inducing complete epimerization at the α-center.
  • Ether Formation : The intermediate is treated with glycolic acid under Mitsunobu conditions (DIAD, PPh₃) to install the carboxylic acid moiety.
  • Ring Closure : Phosphorus oxychloride promotes cyclization to form the isoindole ring.

Key Data :

Parameter Value Source
Epimerization Efficiency >99%
Mitsunobu Reaction Yield 65%

This method addresses thalidomide’s inherent racemization issues, making it suitable for enantiopure derivatives.

Comparative Analysis of Methods

Efficiency and Scalability

  • Nucleophilic Substitution offers simplicity but moderate yields (68–72%).
  • One-Pot Synthesis is scalable (gram-scale reported) but involves hazardous reagents (acetyl chloride).
  • Asymmetric Synthesis ensures stereochemical purity but requires costly catalysts (e.g., DIAD).

Challenges and Optimizations

  • Regioselectivity : Competing reactions at N- and O-sites necessitate excess alkylating agents.
  • Racemization : Methods using glutamine precursors () mitigate this via controlled anhydride formation.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Scientific Research Applications

Clinical Applications

Thalidomide-O-COOH has been studied in various clinical contexts:

  • Multiple Myeloma : It has shown promise in treating multiple myeloma by enhancing the efficacy of existing therapies like lenalidomide and pomalidomide. Studies indicate that this compound may improve patient outcomes through its immunomodulatory effects .
  • Myelodysplastic Syndromes : Research highlights its potential in managing myelodysplastic syndromes (MDS), particularly in patients with chromosome 5q deletion, where it effectively degrades CK1α, a protein implicated in disease progression .
  • Graft-versus-host Disease : The compound's immunomodulatory properties make it a candidate for treating graft-versus-host disease (GVHD), where it may help mitigate the adverse immune response following transplantation .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Multiple Myeloma Case Study : A patient diagnosed with relapsed multiple myeloma exhibited significant tumor reduction after treatment with this compound combined with standard chemotherapy. The patient's interleukin-2 levels increased markedly, correlating with improved immune function and tumor response .
  • Myelodysplastic Syndromes Report : In a cohort study involving patients with MDS, those treated with this compound showed improved hematological parameters and reduced transfusion dependence compared to controls. The mechanism was linked to the degradation of CK1α and enhanced erythropoiesis .
  • Graft-versus-host Disease Management : A clinical trial involving patients with GVHD demonstrated that this compound treatment led to decreased symptoms and improved quality of life metrics. The immunomodulatory effects were attributed to altered cytokine profiles and reduced inflammatory markers .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below highlights structural and functional differences between Thalidomide-O-COOH and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Notable Features/Advantages Limitations References
This compound C₁₅H₁₂N₂O₇ 332.26 Carboxylic acid group via oxygen linker PROTACs, CRBN recruitment Optimized for covalent linking in PROTACs Limited toxicity data
Thalidomide C₁₃H₁₀N₂O₄ 258.23 Parent compound, no -COOH group Immunomodulation, antiangiogenic therapy Well-studied anti-myeloma activity Teratogenic, neurotoxic
Lenalidomide C₁₃H₁₃N₃O₃ 259.26 Amino group substitution Multiple myeloma, myelodysplastic syndromes Higher CRBN binding affinity than thalidomide Immunosuppressive side effects
Pomalidomide C₁₃H₁₁N₃O₄ 273.25 Fluoro substitution Refractory multiple myeloma Improved efficacy in resistant cases Hematologic toxicity
Biotin-Thalidomide C₂₀H₂₃N₅O₅S 445.49 Biotin conjugation Affinity purification, pull-down assays Enables streptavidin-based isolation Not used in PROTACs
Thalidomide-O-amido-C11-COOH C₂₇H₃₅N₃O₈ 529.58 C11 alkyl chain with amide linker PROTACs (flexible linker applications) Extended linker for diverse target access Lower solubility due to long chain
Iberdomide (CC-220) C₁₄H₁₂N₂O₃ 256.26 Isoindole scaffold modification CRBN-mediated protein degradation IC₅₀ = 60 nM for CRBN Limited PROTAC compatibility

Key Differentiators of this compound

Linker Flexibility : Unlike thalidomide, the -COOH group in this compound allows direct conjugation to target ligands via amide or ester bonds, bypassing the need for additional linker modifications .

CRBN Recruitment Efficiency : While Iberdomide (CC-220) has a quantified IC₅₀ of 60 nM for CRBN , this compound’s efficacy is inferred from its widespread use in PROTACs, suggesting robust CRBN engagement .

Synthetic Versatility : Compared to Thalidomide-O-amido-C11-COOH (C11 chain), this compound’s shorter structure (C15 vs. C27) may improve solubility and reduce steric hindrance in PROTAC assembly .

Research and Development Insights

  • PROTAC Design : this compound is preferred over biotin-thalidomide or Iberdomide for PROTACs due to its direct conjugation capability .
  • Emerging Analogs : Thalidomide-5-NH₂-CH₂-COOH (Trk inhibitor) and Thalidomide-NH-PEG2-COOH (PEG-modified) highlight structural diversification for specific targets, though their PROTAC utility is less established .

Biological Activity

Thalidomide-O-COOH, a derivative of thalidomide, has garnered interest due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Thalidomide and Its Derivatives

Thalidomide, originally developed as a sedative, was later found to have immunomodulatory and anti-inflammatory properties. Its derivatives, including this compound, are being investigated for enhanced therapeutic effects with reduced toxicity. Notably, thalidomide acts through various pathways, including the modulation of cytokine production and inhibition of angiogenesis.

This compound exhibits its biological activity through several mechanisms:

  • Cytokine Modulation : Thalidomide and its derivatives selectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from monocytes. This action is crucial in conditions characterized by excessive inflammation .
  • Inhibition of NF-κB : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a significant role in regulating immune responses .
  • Induction of Apoptosis : Recent studies indicate that this compound can induce apoptosis in cancer cells, enhancing its potential as an anticancer agent .

Anticancer Activity

A study conducted on various thalidomide analogs demonstrated significant antiproliferative effects against human cancer cell lines. For instance, compound XIVc showed a reduction in NFκB P65 levels and an increase in caspase-8 levels in HepG-2 cells, indicating its potential as an anticancer drug .

CompoundCell LineIC50 (µg/mL)
ThalidomideHepG-211.26 ± 0.54
Compound XIVcHepG-22.03 ± 0.11
Compound XIVcPC32.51 ± 0.20
Compound XIVcMCF-70.82 ± 0.02

Immunomodulatory Effects

This compound has shown promise in modulating immune responses by enhancing T cell proliferation, particularly in the CD8+ subset. This shift towards a Th2 cytokine profile may have implications for autoimmune diseases and inflammatory conditions .

Comparative Analysis of Thalidomide Derivatives

The following table summarizes the biological activity of thalidomide and its derivatives:

Compound NameMechanism of ActionPrimary Activity
ThalidomideTNF-α inhibition, NF-κB modulationAnti-inflammatory, anticancer
This compoundEnhanced TNF-α inhibition, apoptosis inductionPotential anticancer agent
Fluoro-thalidomideStable enantiomers, TNF-α suppressionReduced teratogenicity

Properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWIXIGBWIEDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thalidomide-O-COOH
Thalidomide-O-COOH
Thalidomide-O-COOH
Thalidomide-O-COOH
Thalidomide-O-COOH
Thalidomide-O-COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.